![molecular formula C10H8N2O2 B11909104 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline CAS No. 66353-97-7](/img/structure/B11909104.png)
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is a heterocyclic compound that features a fused ring system combining a quinoxaline core with a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 6-methylquinoxaline with glyoxal in the presence of an acid catalyst to form the dioxole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoxaline ring.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the quinoxaline ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-[1,3]dioxolo[4,5-g]quinoline
- 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline
- 6-Methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Uniqueness
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is unique due to its specific ring fusion and the presence of both a quinoxaline and a dioxole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications that require specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
66353-97-7 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
6-methyl-[1,3]dioxolo[4,5-g]quinoxaline |
InChI |
InChI=1S/C10H8N2O2/c1-6-4-11-7-2-9-10(14-5-13-9)3-8(7)12-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MDKOMFXWBKGKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC3=C(C=C2N=C1)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)

![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)
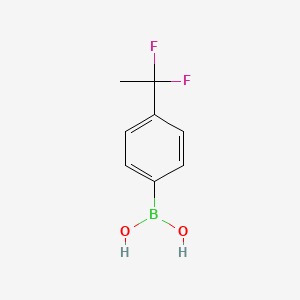
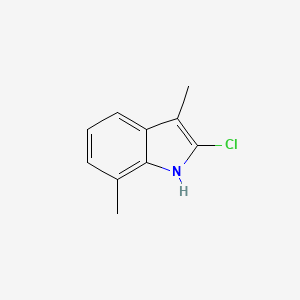
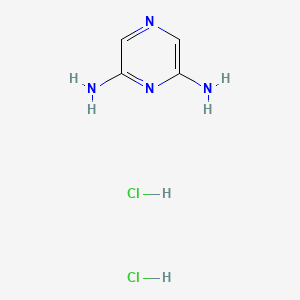

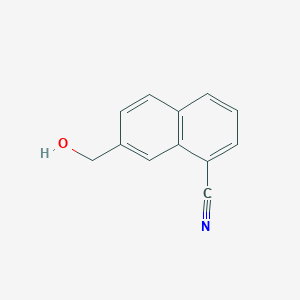
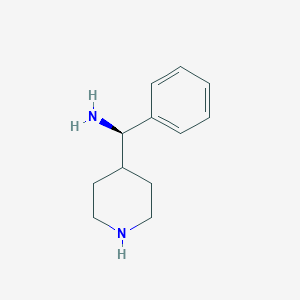


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)

